3,6-Bis(hydroxymethyl)benzene-1,2-diol
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Overview
Description
3,6-Bis(hydroxymethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxymethyl groups and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(hydroxymethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 1,2-dihydroxybenzene with formaldehyde under acidic or basic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring activate the ring towards electrophilic attack by formaldehyde, leading to the formation of the hydroxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as anhydrous ferrous sulfate can be employed to enhance the reaction rate and yield. The reaction is typically carried out in solvents like benzene or toluene under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(hydroxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid.
Reduction: Formation of benzene-1,2-dimethanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3,6-Bis(hydroxymethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Bis(hydroxymethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxymethyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are para to each other.
Uniqueness
3,6-Bis(hydroxymethyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other dihydroxybenzenes .
Properties
CAS No. |
80067-65-8 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3,6-bis(hydroxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2,9-12H,3-4H2 |
InChI Key |
IRAUDRRFZKQQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)O)O)CO |
Origin of Product |
United States |
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